Jacaglabroside B
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Overview
Description
Jacaglabroside B is a naturally occurring compound found in the genus Jacaranda, specifically in the leaves of Jacaranda glabra. It belongs to the class of phenylethanoid glucosides and has been studied for its various biological activities, including anticancer and antimicrobial properties .
Preparation Methods
The preparation of Jacaglabroside B typically involves extraction from the leaves of Jacaranda glabra. The leaves are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Jacaglabroside B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinones, alcohols, and substituted phenolic compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying phenylethanoid glucosides and their chemical behavior.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against small cell lung cancer.
Industry: It is being explored for its antioxidant properties, which could be useful in food preservation and cosmetics
Mechanism of Action
The mechanism of action of Jacaglabroside B involves its interaction with cellular targets such as enzymes and receptors. It exerts its effects by modulating oxidative stress pathways and inhibiting the growth of cancer cells. The molecular targets include various kinases and transcription factors involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Jacaglabroside B is unique among phenylethanoid glucosides due to its specific structural features and biological activities. Similar compounds include:
Jacaglabroside A: More cytotoxic compared to this compound.
Jacaglabroside C and D: Similar in structure but differ in their biological activities and cytotoxicity levels
Properties
Molecular Formula |
C30H30O13 |
---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxy-6-[[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxymethyl]oxan-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C30H30O13/c31-19-6-10-29(38,11-7-19)15-23(34)40-17-21-25(36)26(37)27(42-22(33)14-18-4-2-1-3-5-18)28(41-21)43-24(35)16-30(39)12-8-20(32)9-13-30/h1-13,21,25-28,36-39H,14-17H2/t21-,25-,26+,27-,28+/m1/s1 |
InChI Key |
AIFVFVGRWAMEBM-GSQIWVKLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2C(C(C(OC2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
Origin of Product |
United States |
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